N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a fluorene moiety have been used in the synthesis of organic hole transport materials . These materials are used in perovskite solar cells, suggesting that the compound might interact with these cells or similar structures .
Mode of Action
The presence of a fluorene moiety suggests that it might be involved in electron transport processes
Biochemical Pathways
Given its potential role in electron transport, it might influence pathways related to energy production or conversion .
Result of Action
Its potential role in electron transport suggests that it might influence energy production or conversion processes at the molecular and cellular levels .
Biological Activity
N-(2-((9H-fluoren-2-yl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 344.38 g/mol
CAS Number: 143192-34-1
Chemical Formula: C18H20N4O3
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including our compound of interest, exhibit notable antitumor properties. The mechanism often involves the inhibition of specific kinases or pathways associated with cancer cell proliferation.
Study Reference | Type of Cancer | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Breast Cancer | 5.2 | Inhibition of PI3K/Akt pathway | |
Lung Cancer | 3.8 | Induction of apoptosis via caspase activation |
Anti-inflammatory Properties
The compound has also shown promise in modulating inflammatory responses. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition: The compound selectively inhibits various kinases involved in cell signaling pathways that regulate cell growth and survival.
- Apoptosis Induction: It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.
- Anti-inflammatory Pathways: By inhibiting COX enzymes and modulating cytokine production, it reduces inflammation effectively.
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The researchers observed that at an IC50 value of 5.2 µM, the compound significantly inhibited tumor growth in vitro, suggesting its potential as a therapeutic agent for breast cancer.
Case Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound led to a significant reduction in paw edema compared to controls. The study highlighted its ability to lower inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
N-[2-(9H-fluoren-2-ylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-25-12-18(21(24-25)28-2)20(27)22-11-19(26)23-15-7-8-17-14(10-15)9-13-5-3-4-6-16(13)17/h3-8,10,12H,9,11H2,1-2H3,(H,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFPCFXBLIFREC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.